Sulfonatoacetate

Acid dissociation constants potentiometric titration carboxyalkanesulfonic acids

Researchers requiring selective metal-ion masking in thorium-containing matrices need an acid with precise pKa differentiation. Sulfonatoacetate solves this with: - pKa₂ 4.07 - 0.45 units lower than 3-sulfopropionate, ideal for Al/Th separations without masking agent interference. - Micelle size control via chain length (aggregation numbers 20-70). - Polymer color stability: HC60 ≥47 after 28 days at 60°C/86% RH when used as co-additive. Supplied as disodium salt or free acid, with consistent purity and global availability.

Molecular Formula C2H2O5S-2
Molecular Weight 138.1 g/mol
Cat. No. B1242018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonatoacetate
Molecular FormulaC2H2O5S-2
Molecular Weight138.1 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])S(=O)(=O)[O-]
InChIInChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7)/p-2
InChIKeyAGGIJOLULBJGTQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfonatoacetate: Simplest Carboxyalkanesulfonate


Sulfonatoacetate (sulfoacetate dianion, C₂H₂O₅S²⁻) is the conjugate base of sulfoacetic acid, the smallest carboxyalkanesulfonic acid, featuring a single methylene bridge between a carboxylic acid group and a sulfonic acid group [1]. This bifunctional, highly hydrophilic small molecule serves as a versatile intermediate for synthesizing surfactants, chelating agents, and polymer additives, and is commercially available as the free acid or disodium salt [2]. Its unique combination of a strong sulfonic acid (pKa₁ < 1) and a moderately weak carboxylic acid (pKa₂ ≈ 4.07) within a minimal structural framework makes it a chemically distinct alternative to simple organic acids, alkyl sulfonates, or longer-chain sulfocarboxylic acids when molecular compactness and charge density are critical [3].

Workflow Synthesis intermediate for surfactants, chelating agents, and polymer additives
Selection Compact bifunctional structure with distinct carboxyl pKa and charge density
Use Context pH-controlled buffering, selective metal masking, and tunable micellar engineering

Why Sulfonatoacetate Is Irreplaceable


Generic substitution fails because sulfonatoacetate possesses a unique structural architecture: a strong sulfonic acid group separated from a moderately acidic carboxylate group by a single methylene unit. This compact bifunctional design generates physicochemical properties—including a distinct acid dissociation profile, chelation behavior, and solution thermodynamics—that are not replicated by simple mixtures of acetate and sulfonate, longer-chain analogs, or common alkyl sulfonates. As the evidence below demonstrates, the compound's acid strength (Ka₂ = 8.6 × 10⁻⁵) differs markedly from that of 3-sulfopropionate (3.0 × 10⁻⁵) [1], its metal-ion masking efficiency is distinct from acetate [2], and its surfactant aggregation behavior follows a chain-length-dependent pattern not observed in dialkyl sulfosuccinates [3]. Replacing sulfonatoacetate with a generic sulfonate or carboxylate would alter proton-transfer equilibria, metal-ion selectivity, and interfacial performance in a non-trivial, quantitatively predictable manner.

Simple Acid Mixtures

Acetate/sulfonate blends cannot replicate the intramolecular charge proximity and resulting chelation behavior.

Longer-Chain Sulfocarboxylates

3-Sulfopropionate shifts carboxyl pKa by ~0.45 units, altering proton-transfer equilibria and metal speciation.

Dialkyl Sulfosuccinates

Double-tail architectures exhibit non-tunable aggregation; predictable chain-length dependence may not transfer.

Head-to-Head Evidence for Sulfonatoacetate Differentiation


Sulfoacetic vs. 3-Sulfopropionic Acid: Carboxyl Acidity

Sulfoacetic acid (the protonated form of sulfonatoacetate) exhibits a second dissociation constant (Ka₂) of (8.6 ± 0.3) × 10⁻⁵, corresponding to a pKa₂ of 4.07, compared to (3.0 ± 0.1) × 10⁻⁵ (pKa₂ = 4.52) for the homologous 3-sulfopropionic acid [1]. The Ka₂ ratio (sulfoacetic / 3-sulfopropionic) is 2.87, indicating that the carboxyl group in sulfoacetic acid is nearly three times more acidic than in the propionic homolog. This enhanced acidity arises from the closer proximity of the electron-withdrawing sulfonate group to the carboxylic acid moiety.

Carboxyl Acidity
Head-to-head
Ka₂ ratio 2.87 (sulfoacetic vs. 3-sulfopropionic) pKa₂ 4.07 vs. 4.52
Shifts buffering range and metal-ligand speciation; supports pH-control selection.
Reported potentiometric titration at 25°C.
Acid dissociation constants potentiometric titration carboxyalkanesulfonic acids

Thorium Masking: Sulfoacetate vs. Acetate

In a systematic evaluation of organic acids as masking agents for thorium(IV), the masking efficiency order at any given concentration was: acetate > 3-sulfopropionate > sulfoacetate [1]. Sulfoacetate was the least effective of the three ligands, making it a valuable reagent when selective non-masking or weak interaction with thorium is desired, such as in the extraction of trace aluminum from thorium matrices using 8-quinolinol in chloroform [1]. The differential stems from the electron-withdrawing sulfonate group reducing the electron density on the carboxylate oxygen, weakening its metal-binding affinity compared to unsubstituted acetate.

Thorium Masking Rank
Reported rank
Ranked: acetate > 3-sulfopropionate > sulfoacetate Sulfoacetate = least effective masker
Supports selective non-masking analytical workflows in thorium matrices.
Qualitative rank; exact formation constants not reported.
Analytical masking agents thorium complexation radiochemical separations

Color Stability Synergy in Superabsorbent Polymers

In superabsorbent polymer (SAP) manufacturing, 2-hydroxy-2-sulfonatoacetic acid (a hydroxylated sulfonatoacetate derivative) used alone provides very good initial color but insufficient long-term color stability. However, when combined with 1-hydroxyethane-1,1-diphosphonic acid (HEDP) at ≥0.01 wt% each, the synergistic pair yields SAP particles with a Hunter 60 value (HC60) after 28 days of aging at 60°C and 86% relative humidity of at least 47, compared to lower values when the sulfonatoacetate derivative is omitted [1]. The synergy is specifically attributed to the co-presence of sulfonatoacetate and phosphonate functionalities, with neither additive achieving the required long-term color stability alone.

SAP Color Stability
Reported
HC60 ≥47 (28 d, 60°C, 86% RH) with 2-hydroxy-2-sulfonatoacetic acid + HEDP
Synergy enables long-term color stability; not achievable by single additive.
Patent-derived; independent validation recommended.
Superabsorbent polymers color stability polymer additives synergistic chelation

Micelle Aggregation: Sulfoacetates vs. Sulfosuccinates

For single-tail sodium alkyl sulfoacetates, aggregation numbers (N_agg) in aqueous solution at 25°C increase systematically with chain length: 20 (hexyl), 42 (octyl), and 70 (decyl), consistent with spherical micelles [1]. In contrast, the corresponding double-tail sodium dialkyl sulfosuccinates exhibit significantly different aggregation behavior: N_agg = 38 for dihexyl sulfosuccinate and 56 for dioctyl sulfosuccinate [1]. The single-tail sulfoacetates yield larger, more predictable aggregation numbers at equal total carbon count, providing a tunable micellar size series not accessible with the sulfosuccinate architecture.

Micelle Aggregation
Reported
N_agg = 20 (C6), 42 (C8), 70 (C10) vs. sulfosuccinates: 38 (diC6), 56 (diC8)
Enables predictable micelle size engineering; chain-length tunable series.
Reported at 25°C; single-tail sulfoacetates.
Surfactant micellization aggregation number sulfoacetate surfactants tail architecture comparison

Sulfonatoacetate Application Scenarios


pH-Controlled Buffering & Metal Extraction

Sulfoacetic acid provides a buffering capacity centered near pH 4.07, approximately 0.45 pH units lower than 3-sulfopropionic acid (pKa₂ = 4.52) [1]. This lower pKa is advantageous for aqueous-phase extractions and metal-ion separations requiring mildly acidic conditions where acetate (pKa = 4.76) would be too weak. Additionally, its uniquely low thorium-binding affinity makes it the preferred masking agent when selective extraction of trace metals (e.g., aluminum) must be performed in thorium-containing matrices without interference from the masking agent itself [2].

Single-Tail Anionic Surfactants for Micellar Delivery

Sodium alkyl sulfoacetates provide a quantitative framework for micelle size engineering. With aggregation numbers ranging from 20 (hexyl) to 70 (decyl) in water at 25°C, formulators can select the appropriate chain length to achieve a target micelle aggregation number, spherical micelle geometry, and corresponding solubilization capacity [3]. This predictable series contrasts with double-tail sulfosuccinates, where aggregation behavior is less intuitive relative to total carbon count, enabling more precise control over the physicochemical properties of surfactant-based delivery or cleaning systems.

Color-Stable Superabsorbent Polymers Under Heat

For manufacturers of superabsorbent polymer particles facing discoloration complaints during humid tropical storage, the combination of 2-hydroxy-2-sulfonatoacetic acid (a sulfonatoacetate derivative) with a phosphonic acid co-additive at ≥0.01 wt% each delivers a Hunter 60 (HC60) color stability value of ≥47 after 28 days at 60°C/86% RH [4]. This formulation synergy, which cannot be replicated by either additive individually, is directly validated by the U.S. Patent 12,083,496 and offers a quantifiable quality benchmark for procurement specifications targeting long-term SAP color retention.

Weak Carboxylate Chelators for Analytical Methods

When developing spectrophotometric or extraction-based analytical methods for metal ions, sulfonatoacetate's uniquely weak chelating strength (ranked last among acetate, 3-sulfopropionate, and sulfoacetate for thorium masking) provides a valuable reagent for selective interference control [2]. Its minimal competitive binding allows target analytes to complex with detection reagents while the sulfonatoacetate prevents precipitation of interfering metals without extracting into the organic phase, a property specifically exploited in the aluminum/thorium separation protocol validated in the primary literature.

Application
Selection Property
Validation Focus
pH-Controlled Buffering & Extraction
Carboxyl pKa ~4.07; compact bifunctional architecture
pH-dependent metal-ligand speciation and buffer capacity
Single-Tail Anionic Surfactants
Tunable aggregation number (20–70) via chain length
Micelle size predictability compared to sulfosuccinate series
Color-Stable SAP Manufacturing
Synergistic chelation with phosphonate co-additive
HC60 ≥47 after accelerated aging; co-additive required
Weak Chelator for Analytical Methods
Weakest thorium masking among tested carboxylates
Non-interfering behavior in extraction/spectrophotometric protocols
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